1-(3-Fluorophenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. Its unique structure and functional groups suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The compound features a dihydropyrazinone core, which is known for its biological activity, and various substituents that may enhance its pharmacological properties.
This compound has been referenced in various scientific literature and patent filings, indicating its relevance in chemical research and potential therapeutic applications. Notably, it has been identified in patents related to novel drug candidates and synthetic methodologies aimed at producing similar compounds .
The compound can be classified as:
The synthesis of 1-(3-Fluorophenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one typically involves multi-step reactions that build the complex structure from simpler starting materials.
These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular formula of 1-(3-Fluorophenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one is with a molecular weight of approximately 432.51 g/mol.
InChI=1S/C25H21FN2O2S/c1-30-19-12-8-16(9-13-19)23(29)15-31-25-22(14-27)20-4-2-3-5-21(20)24(28-25)17-6-10-18(26)11-7-17/h6-13H,2-5,15H2,1H3FSDVDERWMJINQC-UHFFFAOYSA-NThe structure features a fluorophenyl group and a methoxyphenyl group attached through a sulfanyl linkage to the dihydropyrazinone framework, contributing to its unique chemical properties.
The compound can undergo various chemical reactions typical for heterocycles:
These reactions are often facilitated by specific catalysts or reaction conditions tailored to maintain selectivity and yield while minimizing side products.
The mechanism of action for 1-(3-Fluorophenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one is not fully elucidated but can be hypothesized based on its structural features:
Experimental studies would be necessary to confirm these mechanisms through techniques such as binding assays or cellular activity evaluations.
The compound is expected to exhibit:
Key chemical properties include:
Relevant data from spectral analysis (e.g., Nuclear Magnetic Resonance spectroscopy) would provide insights into its structural confirmation and purity assessment .
1-(3-Fluorophenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one shows potential applications in:
Further research could elucidate its full range of applications and enhance understanding of its pharmacological profile.
CAS No.: 193419-86-2
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4